Cytotoxicity Profile Against Human Cancer Cell Lines: Direct Comparison with Methyl Ester Analog
In a standardized cytotoxicity panel against human cancer cell lines, Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (the ethyl ester) demonstrated distinct potency compared to its direct structural analog, Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (the methyl ester). The ethyl ester exhibited an IC50 of 8.4 µM against HeLa (cervical cancer) cells, whereas the methyl ester showed reduced activity with an IC50 of 15.2 µM, representing a 1.8-fold improvement in potency for the ethyl derivative . This difference underscores that the ethyl ester is not an interchangeable building block but a distinct chemical entity with quantifiably different biological activity.
| Evidence Dimension | Cytotoxicity (IC50) in HeLa cells |
|---|---|
| Target Compound Data | 8.4 µM |
| Comparator Or Baseline | Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate (IC50 = 15.2 µM) |
| Quantified Difference | 1.8-fold lower IC50 (higher potency) for the ethyl ester |
| Conditions | In vitro cytotoxicity assay; HeLa (cervical cancer) cell line |
Why This Matters
This quantitative difference in cellular potency confirms that the ethyl ester is a distinct pharmacological tool that cannot be substituted with the methyl ester without altering experimental outcomes.
